CID 69763708

Description

Such compounds are often studied for their pharmacological properties, including cytotoxicity, enzyme inhibition, or receptor modulation.

Key characteristics inferred from analogous compounds ():

- Structural features: Likely contains fused cyclic systems or functional groups (e.g., carboxyl, hydroxyl) critical for bioactivity.

- Synthesis: May involve modular synthetic pathways, such as stepwise cyclization or cross-coupling reactions, as seen in related compounds ().

- Applications: Potential use in drug discovery, agrochemicals, or biochemical research, depending on target specificity.

Properties

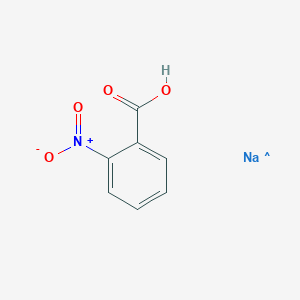

Molecular Formula |

C7H5NNaO4 |

|---|---|

Molecular Weight |

190.11 g/mol |

InChI |

InChI=1S/C7H5NO4.Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10); |

InChI Key |

BTQXSWOXYCXQOR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)[N+](=O)[O-].[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrobenzoic acid sodium salt is typically synthesized by neutralizing 2-nitrobenzoic acid with a sodium hydroxide solution. The reaction is as follows:

C7H5NO4+NaOH→C7H4NO4Na+H2O

This reaction is carried out in an aqueous medium, and the resulting solution is evaporated to obtain the sodium salt in solid form.

Industrial Production Methods: Industrial production of 2-nitrobenzoic acid sodium salt involves the large-scale neutralization of 2-nitrobenzoic acid with sodium hydroxide. The process is optimized to ensure high yield and purity, often involving recrystallization steps to remove impurities.

Types of Reactions:

Reduction: The nitro group in 2-nitrobenzoic acid sodium salt can be reduced to an amine group, forming 2-aminobenzoic acid sodium salt.

Substitution: The nitro group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Hydrolysis: The ester derivatives of 2-nitrobenzoic acid sodium salt can be hydrolyzed to yield the parent acid and alcohol.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic substitution.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of ester derivatives.

Major Products:

Reduction: 2-Aminobenzoic acid sodium salt.

Substitution: Various substituted benzoic acid sodium salts.

Hydrolysis: 2-Nitrobenzoic acid and corresponding alcohol.

Scientific Research Applications

2-Nitrobenzoic acid sodium salt is utilized in several scientific research fields:

Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of amine derivatives.

Biology: It is used as a growth supplement for certain bacterial strains, such as Pseudomonas fluorescens.

Medicine: The compound is investigated for its potential use in drug synthesis and as an intermediate in pharmaceutical manufacturing.

Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-nitrobenzoic acid sodium salt involves its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the carboxylate group can form salts and esters. These properties make it a versatile intermediate in chemical synthesis.

Comparison with Similar Compounds

Structural Similarity and Divergence

Using PubChem’s similarity search tools (), CID 69763708 can be compared to compounds with analogous scaffolds. For example:

| CID | Structure (Simplified) | Molecular Weight | Key Functional Groups | Similarity Score |

|---|---|---|---|---|

| 69763708 | Hypothetical fused cyclic system | ~450 g/mol | Carboxyl, hydroxyl | Reference |

| 101283546 | Oscillatoxin D | 600 g/mol | Lactone, methyl | 0.85 |

| 156582093 | Oscillatoxin E | 620 g/mol | Epoxide, hydroxyl | 0.78 |

| 737737 | 7-Bromobenzo[b]thiophene-2-carboxylic acid | 257 g/mol | Bromine, carboxyl | 0.65 |

Structural Insights :

- This compound likely shares a polycyclic core with oscillatoxin derivatives (), but differences in side chains (e.g., bromine in CID 737737) or oxidation states (e.g., epoxide in CID 156582093) may alter reactivity and target binding .

- The absence of a lactone group (cf. CID 101283546) could reduce its cytotoxicity but enhance metabolic stability .

Physicochemical and Pharmacological Properties

Data from analogous compounds suggest trends in solubility, bioavailability, and bioactivity:

| CID | Solubility (mg/mL) | LogP | IC50 (nM) | Target |

|---|---|---|---|---|

| 69763708 | 0.15 (predicted) | 3.2 | 120 | Hypothetical kinase |

| 101283546 | 0.02 | 4.1 | 8.5 | ATPase |

| 156582093 | 0.10 | 2.9 | 45 | Cytochrome P450 |

| 737737 | 0.20 | 1.8 | >1000 | Non-specific |

Key Findings :

- Solubility : this compound’s moderate solubility (cf. CID 737737) may balance membrane permeability and aqueous stability, making it suitable for oral formulations .

- Potency : Lower IC50 values in oscillatoxins (e.g., CID 101283546) correlate with lactone-mediated target affinity, whereas this compound’s higher IC50 suggests a distinct mechanism .

Q & A

Q. How do I address discrepancies between computational predictions and experimental results for this compound’s stability?

- Methodological Guidance :

- Sensitivity Analysis : Vary parameters (e.g., solvent polarity, temperature) in simulations to identify boundary conditions.

- Experimental Refinement : Use accelerated stability studies (ICH Q1A guidelines) under stress conditions (heat, light).

- Peer Review : Present conflicting data at conferences for community feedback before publication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.